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molecular formula C9H7NO2 B077667 4-Methoxybenzoyl cyanide CAS No. 14271-83-1

4-Methoxybenzoyl cyanide

Cat. No. B077667
M. Wt: 161.16 g/mol
InChI Key: JIMIZSCETMDNEU-UHFFFAOYSA-N
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Patent
US04069252

Procedure details

A solution of 135 g (1 mole) of dimethylbenzylamine in 100 ml of toluene was added dropwise, at -20° C, while cooling, in the course of 30 minutes to a mixture of 170 g (1 mole) of para-methoxybenzoyl chloride and 50 g of anhydrous hydrocyanic acid in 400 ml of toluene at such a rate that the internal temperature did not rise above -20° C during the addition. When the addition was complete, the mixture was stirred for a further 10 minutes at -20° C and excess hydrocyanic acid was then distilled, under a waterpump vacuum, into a cooled receiver. The residue was recrystallized from a mixture of benzene and ligroin. In this way 128 g (77% of theory) of para-methyoxybenzoyl cyanide with a melting point of 63° C were obtained.
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2](C)CC1C=CC=CC=1.[CH3:11][O:12][C:13]1[CH:21]=[CH:20][C:16]([C:17](Cl)=[O:18])=[CH:15][CH:14]=1.C#N>C1(C)C=CC=CC=1>[CH3:11][O:12][C:13]1[CH:21]=[CH:20][C:16]([C:17]([C:1]#[N:2])=[O:18])=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
135 g
Type
reactant
Smiles
CN(CC1=CC=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
170 g
Type
reactant
Smiles
COC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
50 g
Type
reactant
Smiles
C#N
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for a further 10 minutes at -20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
did not rise above -20° C during the addition
ADDITION
Type
ADDITION
Details
When the addition
DISTILLATION
Type
DISTILLATION
Details
excess hydrocyanic acid was then distilled, under a waterpump vacuum, into a cooled receiver
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from a mixture of benzene and ligroin

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=CC=C(C(=O)C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 128 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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